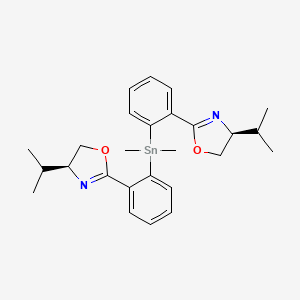
bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane: is an organotin compound characterized by the presence of two oxazoline rings attached to a central tin atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane typically involves the reaction of 2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl lithium with dimethyltin dichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tin center, leading to the formation of tin oxides.
Reduction: Reduction reactions can also occur, especially in the presence of strong reducing agents, resulting in the formation of lower oxidation state tin compounds.
Substitution: The oxazoline rings can participate in substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed:
Oxidation: Tin oxides and modified oxazoline derivatives.
Reduction: Lower oxidation state tin compounds and modified oxazoline derivatives.
Substitution: New organotin compounds with different substituents on the oxazoline rings.
科学的研究の応用
Chemistry: The compound is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology: In biological research, the compound is studied for its potential as an antimicrobial agent
Medicine: The compound’s potential as an anticancer agent is being explored. Its ability to interact with cellular components and disrupt cellular processes makes it a promising candidate for cancer therapy.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as coatings and adhesives. Its unique properties contribute to the enhanced performance of these materials.
作用機序
The mechanism of action of bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane involves its interaction with molecular targets, such as enzymes and cellular membranes. The oxazoline rings facilitate binding to specific sites on these targets, leading to the inhibition or activation of various biochemical pathways. The tin center plays a crucial role in stabilizing the compound and enhancing its reactivity.
類似化合物との比較
Bisphenol A: Used in the production of plastics and resins.
Bis(2,6-dimethylphenyl)phosphinoethane: Used as a ligand in coordination chemistry.
Bisphenol S: An alternative to bisphenol A with similar applications.
Uniqueness: Bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane is unique due to the presence of oxazoline rings and a central tin atom. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis and materials science.
特性
分子式 |
C26H34N2O2Sn |
|---|---|
分子量 |
525.3 g/mol |
IUPAC名 |
dimethyl-bis[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]stannane |
InChI |
InChI=1S/2C12H14NO.2CH3.Sn/c2*1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10;;;/h2*3-6,9,11H,8H2,1-2H3;2*1H3;/t2*11-;;;/m11.../s1 |
InChIキー |
NXMVIGJENRBOIQ-WYGNBYAASA-N |
異性体SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2[Sn](C)(C)C3=CC=CC=C3C4=N[C@H](CO4)C(C)C |
正規SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2[Sn](C)(C)C3=CC=CC=C3C4=NC(CO4)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


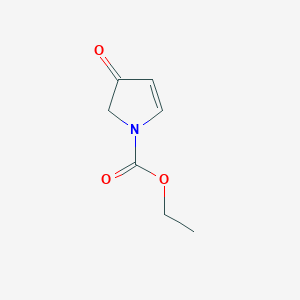

![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
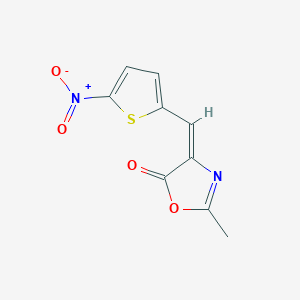
![1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12889571.png)

![5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12889574.png)
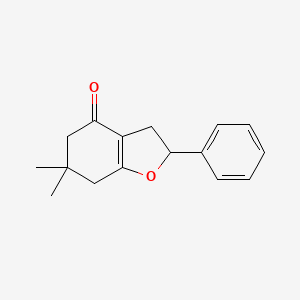

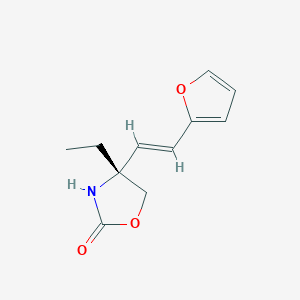
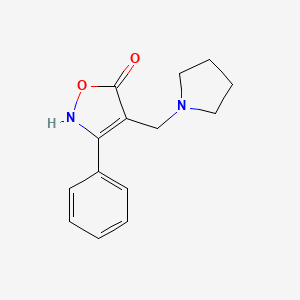
![3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889615.png)
![N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B12889623.png)
![4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12889631.png)
